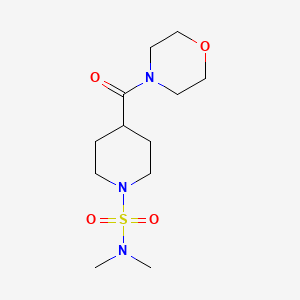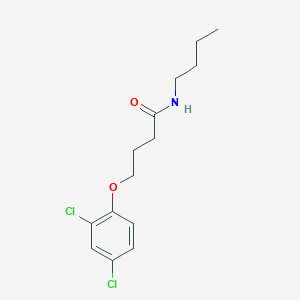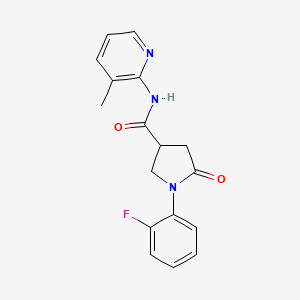![molecular formula C17H19NO3 B4583215 N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B4583215.png)
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide
Descripción general
Descripción
“N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide” is a compound that has been studied across various fields of chemistry, including organic synthesis, molecular structure elucidation, and physical and chemical properties investigation. This compound is of interest due to its potential applications in materials science, pharmaceuticals, and chemical research.
Synthesis Analysis
The synthesis of similar benzamide derivatives typically involves acylation reactions of aminophenols with benzoyl chlorides in suitable solvents like tetrahydrofuran (THF), characterized by techniques such as ^1H NMR, ^13C NMR, and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often determined by single-crystal X-ray diffraction and density functional theory (DFT) calculations. These studies reveal the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry, including bond lengths, bond angles, and dihedral angles (Karabulut et al., 2014).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including metalation, which can lead to the synthesis of compounds with different substituents and properties. Directed metalation reactions have been demonstrated as effective for introducing methyl groups into the benzamide structure, showcasing the compound's reactivity and potential for further functionalization (Reitz & Massey, 1990).
Aplicaciones Científicas De Investigación
Chromatographic Elution Characteristics
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide and related compounds have been studied for their elution characteristics in reversed-phase liquid chromatography. These studies contribute to understanding quantitative structure-retention relationships, which are crucial for analytical chemistry and pharmaceutical analysis (Lehtonen, 1983).
Antimicrobial Screening
Compounds related to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide have shown promising results in antimicrobial screening against a variety of bacterial and fungal pathogens. This highlights their potential as therapeutic agents for treating microbial diseases (Desai et al., 2013).
Molecular Structure Analysis
Research on the molecular structure of similar compounds, using techniques like X-ray diffraction and DFT calculations, provides valuable insights into the intermolecular interactions that influence molecular geometry. This information is fundamental for drug design and material science (Karabulut et al., 2014).
Chemodivergent Annulations
Studies have shown that compounds akin to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide can participate in Rh(iii)-catalyzed C-H activation and chemodivergent annulations. This process is significant for the synthesis of complex molecules, demonstrating the compound's relevance in synthetic organic chemistry (Xu et al., 2018).
Antioxidative Properties
The antioxidative properties of N-arylbenzamides, including those structurally related to N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide, have been explored. These compounds exhibit improved antioxidative properties, suggesting their potential as lead compounds for further optimization in pharmaceutical and nutraceutical applications (Perin et al., 2018).
Propiedades
IUPAC Name |
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-13-4-3-5-14(12-13)17(19)18-15-6-8-16(9-7-15)21-11-10-20-2/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCNCMHIZAKSJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyethoxy)phenyl]-3-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-difluorophenyl)sulfonyl]-2-(2-furyl)pyrrolidine](/img/structure/B4583134.png)

![1-allyl-4-[(2-chloro-6-fluorophenyl)acetyl]piperazine](/img/structure/B4583138.png)
![(4-chlorophenyl){1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-3-piperidinyl}methanone](/img/structure/B4583146.png)
![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4583164.png)
![N-(3-methoxybenzyl)-3-[1-(4,4,4-trifluorobutanoyl)-3-piperidinyl]propanamide](/img/structure/B4583165.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-chlorobenzamide](/img/structure/B4583175.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-N-4-morpholinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4583206.png)
![5-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4583208.png)

![isobutyl {5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate](/img/structure/B4583234.png)
![2-methyl-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4583238.png)